5-Methylpyrimidine-2,4,6-triamine
Overview
Description
5-Methylpyrimidine-2,4,6-triamine, also known as melamine, is a nitrogen-rich organic compound. It is a white crystalline powder that is soluble in water and commonly used in the manufacturing of plastics, resins, and adhesives. The molecular formula of this compound is C5H9N5 .
Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, C5H9N5. The ChemSpider database provides information about the molecular structure, including the average mass (125.132 Da) and monoisotopic mass (125.070145 Da) .Scientific Research Applications
Anticancer Applications : A study by Zhang et al. (2007) explores the synthesis and structure-activity relationship of triazolopyrimidines as anticancer agents. They discovered that these compounds, which include variations of 5-Methylpyrimidine-2,4,6-triamine, uniquely promote tubulin polymerization without binding competitively with paclitaxel. They inhibit the binding of vincas to tubulin and are effective against several multidrug resistance transporter proteins, demonstrating potential in overcoming cancer drug resistance (Zhang et al., 2007).
Chemical Synthesis : Iwanami (1971) investigated the formation of alkyl isoxanthopterinacetates with imine structure using a new route from acetylenedicarboxylate and 2,5,6-triamino-4-hydroxypyrimidine or 2,4,5,6-tetraaminopyrimidine. This work contributes to the understanding of pyrimidine derivatives in chemical synthesis (Iwanami, 1971).
Anti-Inflammatory Agents : Zaki et al. (2006) described the preparation of pyrazolopyranopyrimidines, derived from compounds related to this compound, as anti-inflammatory agents. Some of these compounds showed moderate to potent anti-inflammatory activity, highlighting their potential in pharmaceutical applications (Zaki et al., 2006).
Photocatalytic Properties : Heymann et al. (2018) explored the molecular doping of electrochemically prepared triazine-based carbon nitride by 2,4,6-triaminopyrimidine (TAP). This resulted in improved photocatalytic properties, illustrating its application in environmental and material sciences (Heymann et al., 2018).
Environmental Microbiology : Mulbry (1994) studied the s-triazine hydrolase from Rhodococcus corallinus, capable of transforming substances including melamine and 2,4,6-triaminopyrimidine. This enzyme plays a role in the degradation of environmentally persistent compounds, indicating its relevance in bioremediation and environmental protection (Mulbry, 1994).
Mechanism of Action
Target of Action
Related compounds such as pyrimidine-2,4,6-triones have been found to be effective inhibitors ofMatrix Metalloproteinases (MMPs) . MMPs are a family of zinc endopeptidases implicated in various disease processes .
Mode of Action
Similar compounds like pyrimidine-2,4,6-triones act as metalloprotease inhibitors . They use their template as a zinc-chelating moiety, and their substituents have been optimized to yield inhibitors comparable in their inhibition efficiency of matrix metalloproteinases to hydroxamic acid derivatives .
Biochemical Pathways
The inhibition of mmps by related compounds can affect various biochemical pathways, including those involved in tissue remodeling, inflammation, and cancer progression .
Result of Action
The inhibition of mmps by related compounds can lead to the prevention of extracellular matrix degradation, thereby affecting processes like cell migration, angiogenesis, and tissue remodeling .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, pyrimidinetriones, a class of pyrimidine derivatives, have been found to inhibit matrix metalloproteinases, a group of zinc endopeptidases
Molecular Mechanism
As a pyrimidine derivative, it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving 5-Methylpyrimidine-2,4,6-triamine are not well-characterized. Pyrimidine metabolism is a crucial aspect of cellular function, and it is possible that this compound could interact with enzymes or cofactors within these pathways
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell, potentially influencing its activity or function
Properties
IUPAC Name |
5-methylpyrimidine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H6,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWNMAZTISHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992364 | |
Record name | 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71735-34-7 | |
Record name | 5-Methyl-2,4,6-pyrimidinetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71735-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrimidine-2,4,6-triamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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